(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
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Overview
Description
(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and an isopropylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine typically involves the reaction of 2-chloro-4-trifluoromethylbenzyl chloride with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing molecules with specific properties.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s pharmacological properties are explored for potential therapeutic applications. It may serve as a lead compound in the development of new medications for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-trifluoromethylbenzyl alcohol
- 2-Chloro-4-trifluoromethylbenzyl bromide
- 2-Chloro-5-trifluoromethylbenzyl alcohol
Uniqueness
(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Properties
IUPAC Name |
N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCICBJJPWKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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